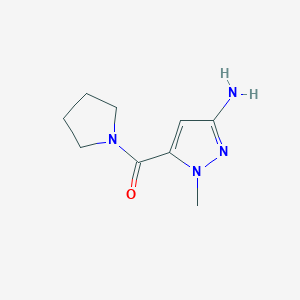

3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone

Description

3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone is a pyrazole-derived compound featuring a pyrrolidinyl ketone moiety at the 5-position of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile hydrogen-bonding capabilities and metabolic stability .

Properties

IUPAC Name |

(5-amino-2-methylpyrazol-3-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-12-7(6-8(10)11-12)9(14)13-4-2-3-5-13/h6H,2-5H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFHFTJJKRTIHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone typically involves the formation of the pyrazole ring followed by the introduction of the pyrrolidinyl ketone group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with 1,3-diketones can yield pyrazoles, which can then be further functionalized .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The exact industrial methods can vary depending on the scale and specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Mechanism of Action

The mechanism of action of 3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

- Pyrazole core : Provides a planar aromatic system for intermolecular interactions.

- 1-Methyl group : Increases steric bulk and metabolic stability.

Table 1: Comparison with Analogous Pyrazole Derivatives

*Calculated based on molecular formula (C₉H₁₄N₄O).

Biological Activity

3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone (CAS No. 1174852-89-1) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies, providing a comprehensive overview of its significance in drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 192.22 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, and a pyrrolidine moiety that may influence its pharmacokinetic properties.

Target Interactions:

this compound interacts with various biological targets, primarily through:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels in the central nervous system.

- Receptor Modulation: It may modulate receptors related to neurotransmission, influencing cognitive functions and mood regulation.

Biochemical Pathways:

The compound's action likely involves modulation of signaling pathways associated with:

- Neurotransmitter Systems: By affecting acetylcholine or dopamine pathways, it could enhance cognitive performance or exhibit antidepressant effects.

- Cell Cycle Regulation: Preliminary studies suggest it may influence cell cycle phases in cancer cells, indicating potential anticancer properties.

Anticancer Potential

Recent research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, this compound has been evaluated for its effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung) | 2.5 | Induces G2/M phase arrest |

| MCF-7 (Breast) | 1.8 | Promotes apoptosis |

| HeLa (Cervical) | 3.0 | Inhibits proliferation |

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Neuroprotective Effects

In animal models, the compound has demonstrated neuroprotective effects:

- Cognitive Enhancement: At low doses, it has been shown to improve memory and learning capabilities in rodents by increasing acetylcholine levels in the brain.

Case Studies

Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their efficacy against various cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values below 5 µM against multiple cancer types, highlighting their potential as effective anticancer agents .

Study 2: Neuropharmacological Assessment

A neuropharmacological study assessed the effects of this compound on cognitive functions in rodent models. The study found that administration led to significant improvements in memory retention tasks compared to control groups, suggesting a role in enhancing cognitive function through cholinergic modulation .

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.